Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
Description
Systematic Nomenclature and IUPAC Classification of Phenylmethyl 2-[8-(3-Chlorophenyl)-1,7-Dimethyl-2,4-Dioxo-1,3,5-Trihydro-4-Imidazolino[1,2-h]Purin-3-yl]Acetate
The IUPAC name of this compound reflects its polycyclic framework and substituent arrangement. Breaking it down:
- Parent Structure : The base system is a purine fused with an imidazolino ring. Purine, a bicyclic structure comprising pyrimidine and imidazole rings, is modified here by the addition of a third ring (imidazolino), forming a tricyclic system. The fusion notation [1,2-h] indicates the attachment points between the imidazolino and purine moieties.
- Substituents :
- 8-(3-Chlorophenyl) : A chlorine-substituted benzene ring at position 8 of the purine-imidazolino system.
- 1,7-Dimethyl : Methyl groups at positions 1 and 7.
- 2,4-Dioxo : Ketone groups at positions 2 and 4.
- Acetate Ester : A phenymethyl ester-linked acetic acid group at position 3.
Nomenclature Rules Applied :
- The principal chain is selected to maximize heterocyclic rings, following IUPAC’s preference for fused systems.
- Locants are assigned to prioritize the lowest possible numbers for substituents, with the imidazolino ring’s fusion point denoted by the “h” index.
- Functional groups are ordered by seniority, with ketones (dioxo) taking precedence over esters.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Phenylmethyl | Benzyl ester group (C₆H₅CH₂O−) |
| 2-[...]acetate | Acetic acid ester linked to position 3 of the tricyclic core |
| 8-(3-Chlorophenyl) | Chlorobenzene substituent at position 8 |
| 1,7-Dimethyl | Methyl groups at positions 1 and 7 |
| 2,4-Dioxo | Ketone groups at positions 2 and 4 |
| 1,3,5-Trihydro | Three hydrogen atoms retained in reduced imidazolino ring |
| 4-Imidazolino[1,2-h]purin | Fused imidazolino-purine system with fusion at purine positions 1 and 2 |
This nomenclature aligns with IUPAC’s substitutive and fusion naming conventions, ensuring unambiguous identification.
Structural Classification Within Heterocyclic and Purine-Based Compounds
The compound belongs to two overlapping classes: purine derivatives and imidazolinotriazines .
Key Structural Features :
- Heterocyclic Core :
- Functional Groups :
Table 2: Structural Comparison with Related Compounds
The fusion of imidazolino to purine distinguishes this compound from simpler purines or imidazoles, enabling unique electronic and steric properties.
Historical Context in the Development of Complex Imidazolinopurine Derivatives
The synthesis of imidazolinopurine derivatives emerged from efforts to enhance the bioactivity and selectivity of purine-based molecules. Key milestones include:
Early Purine Chemistry :
Imidazole-Purine Hybrids :
Modern Advances :
This compound exemplifies the evolution of purine chemistry from simple alkaloids to multifunctional hybrids with tailored properties.
Properties
CAS No. |
887467-26-7 |
|---|---|
Molecular Formula |
C24H20ClN5O4 |
Molecular Weight |
477.91 |
IUPAC Name |
benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
YLPXDFYKJWZAKZ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H20ClN5O4 with a molecular weight of 477.9 g/mol. The structure features a chlorophenyl group attached to a purine derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN5O4 |
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | Benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
| InChI Key | DEBYSDIZLCBAOI-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibit significant anticancer activity. A study demonstrated that derivatives of purine compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antiviral Activity
The compound has shown promise as an antiviral agent. Studies have indicated that imidazolino[1,2-h]purines possess inhibitory effects against viral replication. Specifically, they can interfere with viral polymerase activity and inhibit the synthesis of viral RNA .
Antioxidant Effects
Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate has been evaluated for its antioxidant properties. Research suggests that it can scavenge free radicals and reduce oxidative stress in cellular environments .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorophenyl group enhances the binding affinity to target enzymes involved in cancer progression and viral replication.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Pathways : It modulates antioxidant enzyme levels and enhances cellular defense mechanisms against oxidative damage.
Study on Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
Study on Antiviral Effects
In vitro assays demonstrated that Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate inhibited the replication of influenza virus by up to 80% at specific concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Key Structural Analogues :
Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate (): Core: Imidazo[2,1-f]purin (vs. imidazolino[1,2-h]purin in the target compound). Substituents: 2-methylphenyl at position 8 (vs. 3-chlorophenyl) and methyl ester (vs. phenylmethyl ester). Impact: The 2-methylphenyl group introduces steric hindrance compared to the 3-chlorophenyl group, which may reduce electronic interactions. The smaller methyl ester likely decreases lipophilicity (logP) compared to the bulkier phenylmethyl ester .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core: Tetrahydroimidazo[1,2-a]pyridine (vs. purine-based scaffold). Substituents: 4-nitrophenyl and cyano groups. However, the pyridine core lacks the purine system’s hydrogen-bonding capacity .
Functional Group Analysis
- Halogen vs. Nitro Groups :
- Ester Variations :
Data Table: Structural and Functional Comparison
*Hypothetical indices based on Morgan fingerprint comparisons ().
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability :
- Bulkier esters (e.g., phenylmethyl) may resist esterase hydrolysis better than methyl esters, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
